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Compound of Interest

Compound Name: Besifovir dipivoxil

Cat. No.: B1666853 Get Quote

Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate demonstrating

potent antiviral activity against the hepatitis B virus (HBV). This guide provides a

comprehensive comparison of Besifovir dipivoxil with established first-line treatments for

chronic hepatitis B (CHB), namely Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV).

The analysis is based on data from randomized controlled trials (RCTs) and their long-term

extension studies.

While a direct meta-analysis of multiple Besifovir RCTs is not yet available, extensive data from

a pivotal phase 3, multicenter, double-blind, non-inferiority trial and its open-label extension

provide a robust basis for comparison. This guide synthesizes these findings to offer

researchers, scientists, and drug development professionals a clear perspective on the efficacy

and safety profile of Besifovir dipivoxil in the context of current therapeutic options.

Comparative Efficacy of Besifovir Dipivoxil,
Tenofovir Disoproxil Fumarate, and Entecavir
The primary measure of efficacy in CHB treatment is the reduction of HBV DNA to undetectable

levels, known as virological response. The following tables summarize the key efficacy

outcomes from major clinical trials.

Table 1: Virological Response Rates in Treatment-Naïve Patients
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Treatment
Group

Duration

Virological
Response
(HBV DNA
<69 IU/mL)

Virological
Response
(HBV DNA
<20 IU/mL)

HBeAg
Seroconver
sion

ALT
Normalizati
on

Besifovir

(BSV)
48 Weeks 80.9%[1] - - -

96 Weeks

87.2% (BSV-

BSV group)

[1]

-

Similar

between

groups[2]

Similar

between

groups[2]

144 Weeks

87.7% (BSV-

BSV group)

[3]

80.3% (BSV-

BSV group)

[3]

Similar

between

groups

Similar

between

groups[3]

192 Weeks

92.5% (BSV-

BSV group)

[2][4]

87.5% (BSV-

BSV group)

[4]

Similar

between

groups[2][4]

Similar

between

groups[2][4]

Tenofovir

(TDF)
48 Weeks 84.9%[1] - - -

96 Weeks

85.7% (TDF-

BSV group)

[1]

-

Similar

between

groups[2]

Similar

between

groups[2]

144 Weeks

92.1% (TDF-

BSV group)

[3]

85.5% (TDF-

BSV group)

[3]

Similar

between

groups

Similar

between

groups[3]

192 Weeks

93.1% (TDF-

BSV group)

[4]

87.5% (TDF-

BSV group)

[4]

Similar

between

groups[2][4]

Similar

between

groups[2][4]

Entecavir

(ETV)
48 Weeks

67% (HBeAg-

positive)[5]
- - -

90% (HBeAg-

negative)[5]

144 Weeks 91%[6] - 27.4%[6] -
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Note: The Besifovir and Tenofovir data are from the same head-to-head trial. The TDF-BSV

group received TDF for the initial 48 weeks and then switched to BSV. Entecavir data is from

separate trials.

Table 2: Comparative Safety Profile

Parameter Besifovir (BSV) Tenofovir (TDF) Entecavir (ETV)

Renal Safety

Favorable profile with

significantly lower

impact on estimated

glomerular filtration

rate (eGFR)

compared to TDF.[1]

[7]

Associated with a

decrease in eGFR.[1]

[7]

Generally considered

to have a good renal

safety profile.

Bone Safety

Significantly better

bone mineral density

(BMD) profile at the

hip and spine

compared to TDF.[1]

[7]

Associated with a

decrease in hip and

spine BMD.[1][7]

Generally considered

to have a good bone

safety profile.

Drug Resistance

No drug-resistant

mutations to BSV

were detected up to

192 weeks of

treatment.[2][4]

Low rates of

resistance.

Low rates of

resistance in

treatment-naïve

patients.[5]

Experimental Protocols
The data for Besifovir dipivoxil is primarily derived from a large-scale, phase 3, randomized,

double-blind, non-inferiority trial (NCT01937806) and its subsequent open-label extension

study.[1][3][4]

Study Design: Treatment-naïve adult patients with chronic hepatitis B were randomized in a

1:1 ratio to receive either Besifovir dipivoxil maleate (150 mg daily) plus L-carnitine (660

mg daily) or Tenofovir Disoproxil Fumarate (300 mg daily) for 48 weeks.[4] To maintain
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blinding, the BSV group received a TDF placebo, and the TDF group received a BSV

placebo. After the initial 48 weeks, patients in the TDF group were switched to open-label

BSV, and all patients were followed for up to 192 weeks.[2][4]

Inclusion Criteria: Patients with compensated liver disease, either HBeAg-positive or HBeAg-

negative, were included.

Exclusion Criteria: Co-infection with hepatitis C virus (HCV) or HIV, concurrent malignancy,

and decompensated cirrhosis were among the key exclusion criteria.

Endpoints:

Primary Efficacy Endpoint: The proportion of patients with HBV DNA <69 IU/mL at week

48.[1]

Secondary Efficacy Endpoints: Included rates of HBeAg seroconversion, ALT

normalization, and complete virological response (HBV DNA <20 IU/mL).

Safety Endpoints: Assessed through monitoring of adverse events, and changes in renal

(e.g., eGFR) and bone (e.g., BMD) markers.

Laboratory Methods: HBV DNA quantification was performed using a COBAS

AmpliPrep/TaqMan test.[3]

Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of a meta-analysis, a critical methodology

for synthesizing evidence from multiple randomized controlled trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33493393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8046633/
https://pubmed.ncbi.nlm.nih.gov/30448598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Planning Phase

Execution Phase

Analysis & Synthesis Phase

Formulate Research Question

Define Inclusion/Exclusion Criteria

Systematic Literature Search
(e.g., PubMed, Embase)

Study Selection

Data Extraction

Quality Assessment

Statistical Analysis
(e.g., Effect Size Calculation)

Heterogeneity Assessment

Publication Bias AssessmentSubgroup Analysis/
Sensitivity Analysis

Synthesize and Interpret Results

Click to download full resolution via product page

Caption: Logical workflow of a systematic review and meta-analysis.
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Conclusion
The available evidence from randomized controlled trials indicates that Besifovir dipivoxil has

a potent antiviral efficacy that is non-inferior to Tenofovir Disoproxil Fumarate, a current

standard of care for chronic hepatitis B.[1] Long-term data up to 192 weeks demonstrate

sustained virological response and a high barrier to resistance.[2][4]

A key differentiating feature of Besifovir dipivoxil is its improved safety profile concerning

renal function and bone mineral density when compared to TDF.[1][7] This makes it a promising

alternative, particularly for patients at risk for or with pre-existing renal or bone conditions.

While direct comparative trials with Entecavir are lacking, the efficacy of Besifovir appears

comparable to that reported for ETV in separate studies. Further research, including direct

head-to-head trials with Entecavir and real-world evidence studies, will continue to refine the

positioning of Besifovir dipivoxil in the therapeutic landscape for chronic hepatitis B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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